molecular formula C25H28ClNO2 B560051 Endoxifen E-isomer hydrochloride CAS No. 1197194-61-8

Endoxifen E-isomer hydrochloride

Cat. No.: B560051
CAS No.: 1197194-61-8
M. Wt: 409.9 g/mol
InChI Key: RPFIMPDXTABYCN-QREUMGABSA-N
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Biochemical Analysis

Biochemical Properties

Endoxifen E-isomer Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily antiestrogenic .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Effects on metabolic flux or metabolite levels are currently under research .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: E-Endoxifen hydrochloride is synthesized through the biotransformation of tamoxifen by the enzyme cytochrome P450 2D6 (CYP2D6). The primary metabolite, N-desmethyltamoxifen, undergoes further hydroxylation to form E-Endoxifen .

Industrial Production Methods: Industrial production of E-Endoxifen hydrochloride involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The process includes dissolving the drug substance in ethanol, adding oleic acid as a permeation enhancer, and then adding phosphate-buffered water. Hydroxypropyl methyl cellulose is added as a thickening agent to produce the final bulk gel .

Chemical Reactions Analysis

Types of Reactions: E-Endoxifen hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of E-Endoxifen .

Scientific Research Applications

E-Endoxifen hydrochloride has a wide range of scientific research applications:

Mechanism of Action

E-Endoxifen hydrochloride exerts its effects by binding to estrogen receptors, thereby inhibiting the proliferation of estrogen-dependent cells. It also acts as a protein kinase C (PKC) inhibitor, which plays a role in its antimanic effects in bipolar disorder. The compound’s mechanism of action involves the degradation of estrogen receptor alpha (ERα) and the inhibition of estrogen-induced gene expression .

Comparison with Similar Compounds

Uniqueness: E-Endoxifen hydrochloride is unique due to its potent antiestrogenic effects and its ability to inhibit PKC, making it effective in both breast cancer treatment and the management of bipolar disorder .

Properties

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFIMPDXTABYCN-QREUMGABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197194-61-8
Record name Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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